molecular formula C12H16BrNO3 B14780220 N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide

Cat. No.: B14780220
M. Wt: 302.16 g/mol
InChI Key: YYCLVGCWUJXQER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is an organic compound that belongs to the class of bromophenols It is characterized by the presence of bromine and methoxy groups attached to a phenyl ring, along with an ethylacetamide moiety

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethoxyphenyl)-N-ethylacetamide

InChI

InChI=1S/C12H16BrNO3/c1-5-14(8(2)15)10-7-12(17-4)11(16-3)6-9(10)13/h6-7H,5H2,1-4H3

InChI Key

YYCLVGCWUJXQER-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=C(C=C1Br)OC)OC)C(=O)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include modulation of signal transduction processes or alteration of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-Bromo-4,5-dimethoxyphenyl)-N-ethylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by:

  • Molecular Formula : C13_{13}H16_{16}BrN1_{1}O2_{2}
  • Functional Groups : The presence of a bromo-substituted aromatic ring and methoxy groups enhances its reactivity and biological interactions.

The unique substitution pattern on the aromatic rings contributes to its distinct chemical reactivity and potential interactions with various biological targets.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiparasitic properties. For example:

  • In vitro Studies : Research demonstrated that related compounds displayed IC50_{50} values ranging from 18.3 µM to 61.7 µM against Leishmania amazonensis, indicating promising antiparasitic activity. The most effective compounds had bromine or methoxy substituents on the aromatic ring, enhancing their efficacy against the parasite .
CompoundIC50_{50} (µM)Selectivity Index
2a26.78
2f22.49
3a18.310.55

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular pathways, potentially altering protein interactions and signaling cascades.
  • Modulation of Protein Interactions : The compound's structural features allow it to interact with various proteins, which could influence cellular functions and contribute to its therapeutic effects.

Study on Antiparasitic Efficacy

A study conducted on several derivatives of this compound found that modifications in substituents significantly affected their biological activity. Compounds with electron-withdrawing groups like bromine showed enhanced antiparasitic effects compared to those with electron-donating groups .

Cytotoxicity Assessment

In assessing cytotoxicity against mammalian cells, derivatives of this compound were evaluated for their selectivity indices. Compounds with higher selectivity indices demonstrated lower toxicity while maintaining effective antiparasitic activity, highlighting their potential for therapeutic use without significant side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.